molecular formula C15H13ClN2O4 B5851933 5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide

5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide

Katalognummer B5851933
Molekulargewicht: 320.73 g/mol
InChI-Schlüssel: ATRVJNVDWULIPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as CDNI, and it has been shown to have a range of interesting properties that make it useful for a variety of applications in the laboratory setting. In

Wirkmechanismus

The mechanism of action of CDNI involves its binding to the active site of the COX-2 enzyme, thereby preventing its activity. CDNI has been shown to be a competitive inhibitor of COX-2, meaning that it competes with the natural substrate of the enzyme for binding to the active site. This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins, which can reduce inflammation and pain.
Biochemical and Physiological Effects:
CDNI has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of COX-2, CDNI has been shown to modulate the activity of other enzymes and proteins involved in inflammation and cancer. CDNI has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In terms of physiological effects, CDNI has been shown to reduce inflammation and pain in animal models of arthritis and cancer.

Vorteile Und Einschränkungen Für Laborexperimente

CDNI has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method, making it easy to obtain and work with. CDNI is also a potent inhibitor of COX-2, making it useful for studying the role of this enzyme in inflammation and pain. However, CDNI does have some limitations. It is not selective for COX-2, meaning that it can also inhibit the activity of other enzymes and proteins. CDNI also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Zukünftige Richtungen

There are several future directions for research on CDNI. One area of interest is the development of more selective COX-2 inhibitors based on the structure of CDNI. This could lead to the development of more effective and safer anti-inflammatory drugs. Another area of interest is the use of CDNI as a tool for studying protein-protein interactions involving p53 and its binding partners. Finally, there is potential for the use of CDNI in the development of new cancer therapies, given its ability to modulate the activity of enzymes and proteins involved in cancer progression.

Synthesemethoden

The synthesis of CDNI involves the reaction of 5-chloro-2-hydroxy-3-nitrobenzoic acid with 2,4-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure CDNI. This synthesis method has been well-established in the literature, and it has been shown to be efficient and reliable.

Wissenschaftliche Forschungsanwendungen

CDNI has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme inhibition, and drug discovery. CDNI has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This inhibition has potential therapeutic applications for the treatment of inflammatory diseases such as arthritis and cancer. CDNI has also been used as a tool for studying protein-protein interactions, particularly those involving the tumor suppressor protein p53 and its binding partners.

Eigenschaften

IUPAC Name

5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-8-3-4-12(9(2)5-8)17-15(20)11-6-10(16)7-13(14(11)19)18(21)22/h3-7,19H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRVJNVDWULIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.